molecular formula C2HF3 B1203016 Trifluoroethylene CAS No. 359-11-5

Trifluoroethylene

Cat. No.: B1203016
CAS No.: 359-11-5
M. Wt: 82.02 g/mol
InChI Key: MIZLGWKEZAPEFJ-UHFFFAOYSA-N
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Safety and Hazards

Trifluoroethylene should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Trifluoroethylene, as a part of polyvinylidene fluoride (PVDF), has potential applications in energy harvesting devices, sensors and actuator materials, and other types of biomedical engineering and devices .

Mechanism of Action

Target of Action

Trifluoroethylene (TrFE) is an organofluoride compound . Its primary target is the formation of polymers and copolymers . It can polymerize to form poly(this compound) (PTrFE) and can also form copolymers with other monomers, such as vinylidene fluoride . These polymers and copolymers are used in various applications, including the production of ferroelectric materials .

Mode of Action

The mode of action of TrFE involves a radical homopolymerization process . This process is initiated by a CF3 radical, which is generated in situ from a persistent radical . The CF3 radicals initiate the polymerization of TrFE, leading predominantly to a CF3–CHF–CF2–PTrFE homopolymer .

Biochemical Pathways

These electrical signals can stimulate signaling pathways, enhancing tissue regeneration at the impaired site . The piezoelectric scaffolds can act as sensitive mechanoelectrical transduction systems .

Pharmacokinetics

It’s known that trfe is a colorless gas and is soluble in ether, slightly soluble in ethanol .

Result of Action

The result of TrFE’s action is the formation of polymers and copolymers . These materials find application in microelectronics, protective/anti-adhesive coatings, the chemical industry, and Li-ion batteries . They also play a crucial role in the production of ferroelectric materials .

Action Environment

The action of TrFE can be influenced by environmental factors. For instance, TrFE is known to disproportionate under specific conditions and in the presence of ignition sources . This disproportionation reaction is highly exothermic and could cause a chain reaction, resulting in both temperature and pressure soaring . Therefore, the environment in which TrFE is used must be carefully controlled to prevent such reactions .

Biochemical Analysis

Biochemical Properties

Trifluoroethylene plays a significant role in biochemical reactions due to its ability to form polymers and copolymers. It interacts with various enzymes and proteins, particularly those involved in polymerization processes. For example, this compound can copolymerize with vinylidene fluoride to form materials with unique ferroelectric properties . The interactions between this compound and these biomolecules are primarily based on its chemical reactivity and ability to form stable polymers.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on cell function is largely due to its ability to integrate into cellular membranes and interact with membrane proteins. This can lead to alterations in cell signaling pathways and changes in gene expression . Additionally, this compound’s presence in the cellular environment can affect cellular metabolism by interacting with metabolic enzymes and altering their activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It can bind to specific sites on enzymes, altering their conformation and activity. This can lead to changes in gene expression and cellular function . This compound’s ability to form stable polymers also plays a role in its molecular mechanism, as these polymers can interact with various cellular components and influence their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, including cellular toxicity and alterations in metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of metabolic enzymes, leading to changes in the levels of specific metabolites . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution of this compound is essential for elucidating its biochemical effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be affected by its localization within the cell, with specific effects observed in different cellular compartments . This localization is crucial for understanding the compound’s role in cellular processes.

Properties

IUPAC Name

1,1,2-trifluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF3/c3-1-2(4)5/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZLGWKEZAPEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2HF3
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Related CAS

24980-67-4
Record name Trifluoroethylene polymer
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DSSTOX Substance ID

DTXSID4059887
Record name 1,1,2-Trifluoroethene
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Molecular Weight

82.02 g/mol
Source PubChem
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Physical Description

Liquid, Colorless gas; [MSDSonline]
Record name Ethene, 1,1,2-trifluoro-
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Boiling Point

-51 °C
Record name Trifluoroethene
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Solubility

Slightly soluble in ethanol; soluble in ether
Record name Trifluoroethene
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Density

1.26 g/cu cm at -70 °C
Record name Trifluoroethene
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Color/Form

Colorless gas

CAS No.

359-11-5
Record name Trifluoroethylene
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Record name Trifluoroethene
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Record name Ethene, 1,1,2-trifluoro-
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Record name 1,1,2-Trifluoroethene
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Record name Trifluoroethylene
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Record name TRIFLUOROETHYLENE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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